3,4-Dimethyl-3'-piperidinomethyl benzophenone
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Overview
Description
3,4-Dimethyl-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C21H25NO. It is known for its unique structure, which includes a benzophenone core substituted with a piperidinomethyl group and two methyl groups at the 3 and 4 positions of the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
3,4-Dimethyl-3’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3’-piperidinomethyl benzophenone typically involves the reaction of 3,4-dimethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The exact conditions, such as temperature and reaction time, can vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of 3,4-Dimethyl-3’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain reactions.
3-Piperidinomethylbenzophenone: Lacks the additional methyl groups, which can affect its reactivity and properties.
Uniqueness
3,4-Dimethyl-3’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl group and the methyl groups on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-10-20(13-17(16)2)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWXIJQSJGXAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643146 |
Source
|
Record name | (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-20-9 |
Source
|
Record name | (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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